molecular formula C6H16N2O B1278699 (3-Aminopropyl)(2-methoxyethyl)amine CAS No. 187150-19-2

(3-Aminopropyl)(2-methoxyethyl)amine

Cat. No. B1278699
M. Wt: 132.2 g/mol
InChI Key: LCVKUHWARTYVOZ-UHFFFAOYSA-N
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Description

The compound (3-Aminopropyl)(2-methoxyethyl)amine is a multifunctional amine that is used in various chemical synthesis processes. It is related to compounds such as 3-aminopropyltriethoxysilane and N-[2-(aminoethyl)-N-3-(trimethoxysilyl)propyl]amine, which are used in the synthesis of linear and heterocyclic compounds. These compounds are known for their ability to form intermediate products that can undergo intramolecular and intermolecular desilylation to yield cyclic and linear products, respectively .

Synthesis Analysis

The synthesis of related aminopropyl and aminoethyl compounds has been explored in several studies. For instance, bi(2-aminoethyl)-(3-aminopropyl)amine, a compound with a similar structure, was synthesized through addition and hydrogenation reactions of bi(cyanomethyl)amine with acrylonitrile. This process achieved a yield and purity of 67% and 99.5%, respectively . Another related compound, 2-aminoethyl-bis(3-aminopropyl)amine, was synthesized using bulk chemicals with an overall isolated yield of 60%. The synthesis involved the preparation of N-Acetylethylenediamine, followed by reaction with acrylonitrile and subsequent reduction and hydrolysis steps .

Molecular Structure Analysis

The molecular structure of (3-Aminopropyl)(2-methoxyethyl)amine and its derivatives can be characterized by spectral methods, as demonstrated in the synthesis of related compounds. The structures of the synthesized compounds and intermediates were confirmed by spectral characterization, including 1H NMR and elemental analysis . These techniques are crucial for verifying the molecular structure and purity of the synthesized amines.

Chemical Reactions Analysis

The chemical reactivity of aminopropyl-containing compounds has been studied in various reactions. For example, the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces was investigated using infrared spectroscopy. This study provided insights into the adsorption and reaction mechanisms of aminosilanes on silica, including the formation of Si-O-Si linkages and the role of amine catalysts .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3-Aminopropyl)(2-methoxyethyl)amine are not detailed in the provided papers, the properties of similar aminopropyl and aminoethyl compounds can be inferred. These compounds typically exhibit strong hydrogen bonding capabilities and reactivity due to their amine groups. The physical properties such as solubility, boiling point, and melting point can be influenced by the presence of ethoxy and methoxy groups, which can affect the compound's polarity and interaction with solvents .

Scientific Research Applications

  • Surface Functionalization and Catalysis : (3-Aminopropyl)(2-methoxyethyl)amine and related compounds are used in surface functionalization, particularly for silica surfaces. They facilitate the formation of amine-reactive films that are tightly attached to surfaces, which is crucial for applications like bioconjugation and catalysis (Wei Wang & M. W. Vaughn, 2008), (Davinia Blasco-Jiménez et al., 2010).

  • Chemical Stability and Reactivity : Studies have investigated the chemical reactivity and stability of aminopropyl-functionalized silica in various mediums, highlighting the importance of these compounds in creating stable and reactive surfaces for scientific applications (M. Etienne & A. Walcarius, 2003).

  • Formation of Complexes with Metal Ions : Research has shown that (3-Aminopropyl)(2-methoxyethyl)amine derivatives can form complexes with metal ions like manganese, which have potential applications in areas such as magnetism and catalysis (Jian-Zhong Wu et al., 2004).

  • Synthesis and Characterization of Polymeric Materials : These compounds are also used in the synthesis and characterization of polymeric materials, such as shell cross-linked micelles and hyperbranched polysiloxanes, which have applications in drug delivery and material science (Xuewei Xu et al., 2008), (Song Niu et al., 2016).

  • Analytical and Bioconjugation Techniques : These compounds play a crucial role in analytical chemistry, particularly in the formation of aminosilane thin layers for measuring surface density, and in bioconjugation techniques for attaching biomolecules to surfaces (J. Moon et al., 1996).

  • Functionalization of Bioceramics : (3-Aminopropyl)(2-methoxyethyl)amine derivatives are used for the functionalization of bioceramics like carbonate hydroxyapatite. This enhances the potential for tethering bioactive molecules to these materials, which is significant for biomedical applications (L. Russo et al., 2014).

Safety And Hazards

“(3-Aminopropyl)(2-methoxyethyl)amine” is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N'-(2-methoxyethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVKUHWARTYVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450337
Record name (3-aminopropyl)(2-methoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropyl)(2-methoxyethyl)amine

CAS RN

187150-19-2
Record name (3-aminopropyl)(2-methoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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